molecular formula C5H10ClF2NO2 B13470186 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride

4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride

Cat. No.: B13470186
M. Wt: 189.59 g/mol
InChI Key: YMVXDEPHFWBBCO-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H10F2NO2·HCl It is a derivative of butanoic acid, where the hydrogen atoms at the 4th position are replaced by fluorine atoms, and the 2nd position is substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride typically involves the following steps:

    Amination: The methylamino group is introduced at the 2nd position through a nucleophilic substitution reaction using methylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 4,4-Difluoro-2-(methylamino)butanoic acid or 4,4-Difluoro-2-(methylamino)butanone.

    Reduction: Formation of 4,4-Difluoro-2-(methylamino)butanol.

    Substitution: Formation of compounds with substituted functional groups at the 4th position.

Scientific Research Applications

4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-2-(dimethylamino)butanoic acid hydrochloride
  • 4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride
  • 4-(Methylamino)butanoic acid hydrochloride

Uniqueness

4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 4th position, which significantly alters its chemical and biological properties compared to similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.59 g/mol

IUPAC Name

4,4-difluoro-2-(methylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C5H9F2NO2.ClH/c1-8-3(5(9)10)2-4(6)7;/h3-4,8H,2H2,1H3,(H,9,10);1H

InChI Key

YMVXDEPHFWBBCO-UHFFFAOYSA-N

Canonical SMILES

CNC(CC(F)F)C(=O)O.Cl

Origin of Product

United States

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